molecular formula C12H18N2O2S B12817315 (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine

(2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine

Cat. No.: B12817315
M. Wt: 254.35 g/mol
InChI Key: UXIOIHCIUYPRGY-UHFFFAOYSA-N
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Description

(2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine is a chemical compound that features a pyrrolidine ring, a sulfonyl group, and a phenylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions, often using sulfonyl chlorides in the presence of a base.

    Attachment of the Phenylmethanamine Moiety: The final step involves the coupling of the pyrrolidinylsulfonyl intermediate with a phenylmethanamine derivative, typically through reductive amination or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine and sulfonyl groups.

    Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

    Oxidation: Products may include sulfoxides or sulfones.

    Reduction: Products may include thiols or sulfides.

    Substitution: Products vary depending on the substituent introduced, such as halogenated or nitrated derivatives.

Scientific Research Applications

(2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and sulfonyl group may play crucial roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanol
  • (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)ethanamine
  • (2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)propanamine

Uniqueness

(2-((Pyrrolidin-1-ylsulfonyl)methyl)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyrrolidine ring and sulfonyl group differentiates it from other similar compounds, potentially leading to unique interactions with molecular targets.

Properties

Molecular Formula

C12H18N2O2S

Molecular Weight

254.35 g/mol

IUPAC Name

[2-(pyrrolidin-1-ylsulfonylmethyl)phenyl]methanamine

InChI

InChI=1S/C12H18N2O2S/c13-9-11-5-1-2-6-12(11)10-17(15,16)14-7-3-4-8-14/h1-2,5-6H,3-4,7-10,13H2

InChI Key

UXIOIHCIUYPRGY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)S(=O)(=O)CC2=CC=CC=C2CN

Origin of Product

United States

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